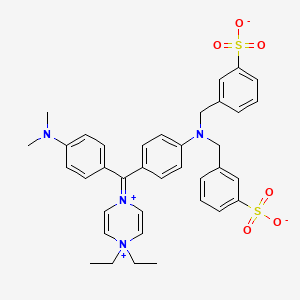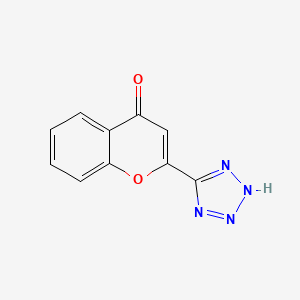
BENZO(rat)PENTAPHENE, 5-METHYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZO(rat)PENTAPHENE, 5-METHYL-: is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of multiple fused aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BENZO(rat)PENTAPHENE, 5-METHYL- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under high-temperature conditions. The reaction conditions often require the use of strong acids or bases as catalysts to facilitate the formation of the fused aromatic rings.
Industrial Production Methods: Industrial production of BENZO(rat)PENTAPHENE, 5-METHYL- is less common due to the complexity and cost of the synthesis process. when produced, it involves large-scale chemical reactors that can maintain the necessary high temperatures and pressures required for the cyclization reactions.
Analyse Des Réactions Chimiques
Types of Reactions: BENZO(rat)PENTAPHENE, 5-METHYL- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes reactions where one atom or group of atoms is replaced by another, often facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce hydroaromatic compounds.
Applications De Recherche Scientifique
BENZO(rat)PENTAPHENE, 5-METHYL- has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its interactions with cellular components.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the field of cancer research due to its structural similarity to other known carcinogens.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of BENZO(rat)PENTAPHENE, 5-METHYL- involves its interaction with cellular components, particularly DNA. The compound can form stable adducts with DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include various enzymes involved in the metabolic activation of PAHs, such as cytochrome P450 enzymes.
Comparaison Avec Des Composés Similaires
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon known for its carcinogenic properties.
Dibenzo[a,i]pyrene: Structurally similar to BENZO(rat)PENTAPHENE, 5-METHYL-, with similar biological effects.
Uniqueness: BENZO(rat)PENTAPHENE, 5-METHYL- is unique due to its specific structural configuration, which influences its chemical reactivity and biological interactions. Its methyl group at the 5-position can significantly alter its behavior compared to other PAHs, making it a compound of particular interest in scientific research.
Propriétés
Numéro CAS |
33942-88-0 |
|---|---|
Formule moléculaire |
C25H16 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
8-methylhexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18,20(24),21-dodecaene |
InChI |
InChI=1S/C25H16/c1-15-18-7-4-5-9-21(18)23-13-12-22-20-8-3-2-6-16(20)14-17-10-11-19(15)25(23)24(17)22/h2-14H,1H3 |
Clé InChI |
CTKWJSMOERBSGT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC3=CC4=CC=CC=C4C5=C3C2=C(C=C5)C6=CC=CC=C16 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



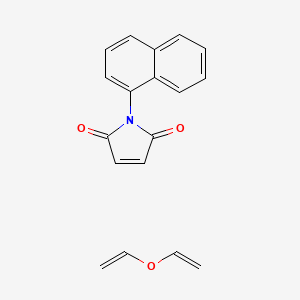
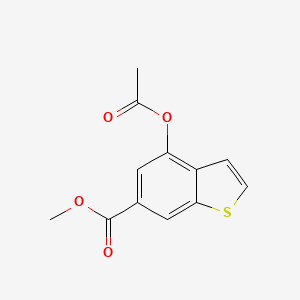
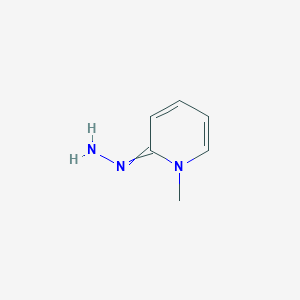
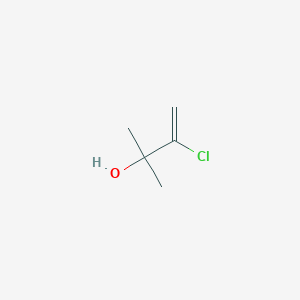
![2-{(E)-[(3-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14689082.png)


![5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14689093.png)



